molecular formula C14H21N3O2 B2764644 N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide CAS No. 898348-68-0

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2764644
CAS No.: 898348-68-0
M. Wt: 263.341
InChI Key: WPCPQSXUPDXYME-UHFFFAOYSA-N
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Description

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dimethylamino group, a propyl chain, and a m-tolyl group attached to an oxalamide core. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide typically involves the reaction of oxalyl chloride with N-(3-(dimethylamino)propyl)-m-toluidine. The reaction is carried out in an inert atmosphere, often using anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Reactants: Oxalyl chloride and N-(3-(dimethylamino)propyl)-m-toluidine.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

For industrial-scale production, the process is scaled up using larger reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, chloroform, ethanol.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)ethanolamine.

Scientific Research Applications

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the m-tolyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-(dimethylamino)propyl)-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of m-tolyl.

    N1-(3-(dimethylamino)propyl)-N2-(o-tolyl)oxalamide: Similar structure but with an o-tolyl group instead of m-tolyl.

    N1-(3-(dimethylamino)propyl)-N2-(phenyl)oxalamide: Lacks the methyl group on the aromatic ring.

Uniqueness

N1-(3-(dimethylamino)propyl)-N2-(m-tolyl)oxalamide is unique due to the specific positioning of the m-tolyl group, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its ortho- and para-substituted counterparts.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-6-4-7-12(10-11)16-14(19)13(18)15-8-5-9-17(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCPQSXUPDXYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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